molecular formula C15H11ClN2OS B1404417 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide CAS No. 1365962-07-7

2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide

Cat. No. B1404417
M. Wt: 302.8 g/mol
InChI Key: AUKQUKFLVMAESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide” is a chemical compound with the molecular formula C15H11ClN2OS and a molecular weight of 302.78 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a naphtho[1,2-b]thien-2-yl group attached to a chloroacetamide group via a nitrogen atom . The naphtho[1,2-b]thien-2-yl group is a fused ring system consisting of a naphthalene ring and a thiophene ring .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 584.0±50.0 °C and a predicted density of 1.43±0.1 g/cm3 . Its pKa is predicted to be 11.34±0.20 .

Scientific Research Applications

Synthesis and Characterization

  • A study by Al-Taifi, Abbady, and Bakhite (2016) involved the synthesis of various compounds, including those related to 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide, as key intermediates for synthesizing other benzo[h]quinolines and related compounds. The structures were confirmed by spectroscopic measurements and analytical analyses, suggesting its utility in the synthesis of complex heterocyclic compounds (Al-Taifi, Abbady, & Bakhite, 2016).

Biological Activities

  • Dotsenko et al. (2019) prepared compounds starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, some of which demonstrated strong herbicide antidote activities. This research underlines the potential of these compounds in agricultural applications (Dotsenko et al., 2019).

Antitumor and Antimicrobial Properties

  • A study by Albratty, El-Sharkawy, and Alam (2017) on novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including those related to 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide, revealed promising inhibitory effects on various cell lines, indicating potential antitumor properties (Albratty, El-Sharkawy, & Alam, 2017).
  • Research conducted by Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide, which showed significant antibacterial activity, highlighting their potential in antimicrobial applications (Ramalingam, Ramesh, & Sreenivasulu, 2019).

properties

IUPAC Name

2-chloro-N-(3-cyano-4,5-dihydrobenzo[g][1]benzothiol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-7-13(19)18-15-12(8-17)11-6-5-9-3-1-2-4-10(9)14(11)20-15/h1-4H,5-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKQUKFLVMAESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide
Reactant of Route 3
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2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide

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